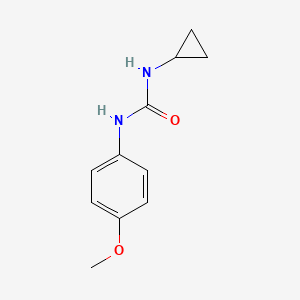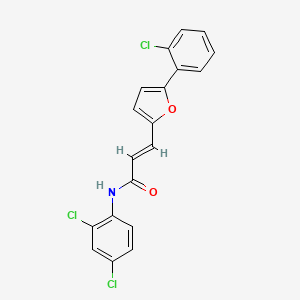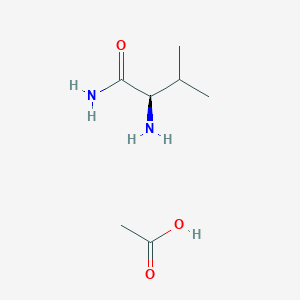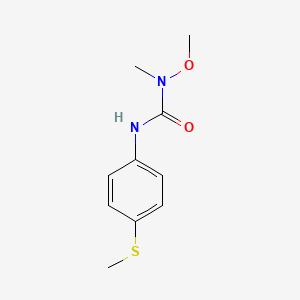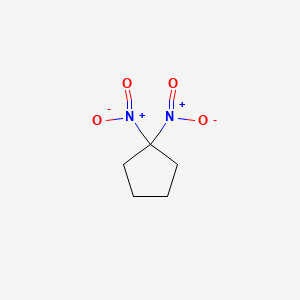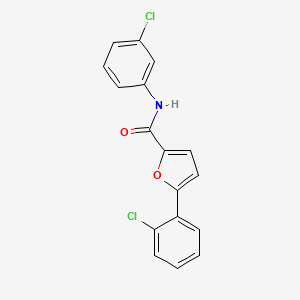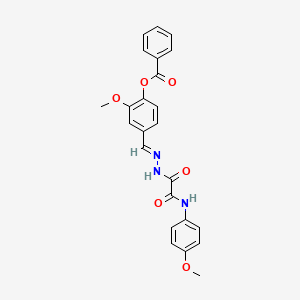![molecular formula C16H19NO5 B11949488 Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate CAS No. 27062-43-7](/img/structure/B11949488.png)
Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[42202,5]deca-7,9-diene-7,8-dicarboxylate is a complex organic compound with the molecular formula C16H19NO5 This compound is known for its unique tricyclic structure, which includes a nitrogen atom and multiple methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories equipped with the necessary facilities for handling complex organic syntheses. The production process must ensure high purity and yield, often requiring advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
科学研究应用
Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate has several scientific research applications:
Chemistry: The compound is used as a model system to study tricyclic structures and their reactivity.
Biology: Researchers investigate its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: It may be used in the development of new materials or as a precursor for more complex chemical entities.
作用机制
The mechanism of action of Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-3,7,9-triene-7,8-dicarboxylate
- Dimethyl 3,4-dimethyltricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate
- Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate
Uniqueness
Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[42202,5]deca-7,9-diene-7,8-dicarboxylate is unique due to its specific arrangement of functional groups and the presence of a nitrogen atom within the tricyclic structure
属性
CAS 编号 |
27062-43-7 |
|---|---|
分子式 |
C16H19NO5 |
分子量 |
305.32 g/mol |
IUPAC 名称 |
dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate |
InChI |
InChI=1S/C16H19NO5/c1-15-8-6-7-9(16(15,2)17(3)14(15)20)11(13(19)22-5)10(8)12(18)21-4/h6-9H,1-5H3 |
InChI 键 |
JSCJQEOATXLSMP-UHFFFAOYSA-N |
规范 SMILES |
CC12C3C=CC(C1(N(C2=O)C)C)C(=C3C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4,10,10-Tetraethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B11949420.png)
![Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]-](/img/structure/B11949422.png)
